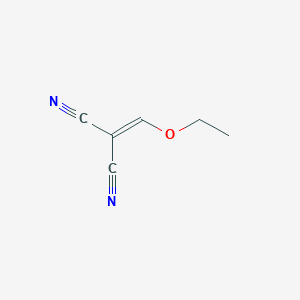

Ethoxymethylenemalononitrile

Description

The exact mass of the compound (Ethoxymethylene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27792. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEICGMPRFOJHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059551 | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-06-8 | |

| Record name | 2-(Ethoxymethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(ethoxymethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYMETHYLENEMALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91PS2PWB1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering of Ethoxymethylenemalononitrile

Traditional Synthesis Approaches for Ethoxymethylenemalononitrile

The conventional synthesis of this compound has been well-established for decades, primarily relying on condensation reactions. These methods, while effective, are often characterized by the use of specific catalysts and solvents to optimize yield and purity.

Condensation Reactions in this compound Synthesis

The most common method for synthesizing this compound involves the condensation of malononitrile (B47326) with triethyl orthoformate. wipo.int This reaction is a cornerstone of its production. Another established route involves the reaction of malononitrile with triethyl orthoformate and acetic anhydride (B1165640). wipo.intmdpi.com A mixture of these reactants is heated, leading to the formation of this compound. mdpi.com The reaction can also be performed with ethyl(ethoxymethylene)cyanoacetate and malononitrile. tandfonline.com

A variation of this condensation involves reacting o-phenylenediamine (B120857) with this compound at room temperature to form 2-[(2-aminophenylamino) methylene]malononitrile. researchgate.net Furthermore, isocyanide-based three-component condensation reactions have been reported for the synthesis of iminocyclopentenes, where this compound is a key reactant. tcichemicals.comtcichemicals.com

Catalytic Systems in this compound Production

Catalysts play a significant role in the traditional synthesis of this compound, although some methods proceed without them. tcichemicals.comtcichemicals.com Zinc chloride has been utilized as a catalyst in reactions involving malononitrile and triethyl orthoformate. google.com However, its insolubility in some organic solvents like toluene (B28343) can lead to poor catalytic effect, impacting reaction speed and yield. google.com

In some procedures, particularly under reflux conditions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as a catalyst. researchgate.netthieme-connect.com The choice of catalyst is critical and can influence the reaction pathway and the final products obtained.

Solvent Selection and Optimization in Conventional this compound Synthesis

Solvent selection is a critical parameter in the synthesis of this compound. Traditionally, high-boiling point, toxic solvents such as toluene have been used. google.com Toluene is classified as a class II solvent with restricted use due to health and environmental concerns. google.com

Alternative solvents that have been explored include ethyl acetate, tetrahydrofuran, 2-methyltetrahydrofuran, 1,4-dioxane, ethylene (B1197577) glycol dimethyl ether, diethylene glycol dimethyl ether, benzene, xylene, acetone (B3395972), acetonitrile, methanol (B129727), ethanol (B145695), and isopropanol. google.com The choice of solvent can significantly impact reaction efficiency and the environmental footprint of the synthesis. In some instances, the reaction can be carried out under solvent-free conditions. google.com

Advanced and Sustainable Synthesis Strategies for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced technologies like microwave-assisted synthesis for the production of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com Key principles include maximizing atom economy, using safer solvents, and reducing the use of derivatives. acs.org The use of solvents is a major contributor to the environmental impact of chemical manufacturing. rochester.edu

In the context of this compound synthesis, a continuous synthesis method has been developed to align with green chemistry principles. This method significantly reduces solvent usage and waste generation. The selection of greener solvents is a key aspect of making the synthesis more sustainable. jk-sci.comacs.org Continuous reaction equipment can also improve safety by reducing the amount of material reacting at any given time and can enhance yield by allowing for rapid heating to the reaction temperature, which minimizes the decomposition of raw materials. wipo.int

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. anton-paar.commdpi.com This technique has been successfully applied to the synthesis of this compound.

One reported microwave-assisted method involves the reaction of malononitrile or ethylcyanoacetate with triethyl orthoformate in N,N-dimethylacetamide. tandfonline.comresearchgate.net Another procedure describes heating a mixture of malononitrile, triethoxymethane, and acetic anhydride in a sealed-vessel microwave reactor. mdpi.com Microwave irradiation has also been used for the intramolecular cyclization of 2-[(2-aminophenylamino) methylene]malononitrile to form a benzimidazole (B57391) ring in quantitative yield. researchgate.netresearchgate.net The application of microwave energy provides a rapid and efficient alternative to conventional heating methods for the synthesis of this compound and its derivatives. figshare.com

Sonochemical Synthesis Approaches for this compound

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, offers a green and efficient alternative for the synthesis of various compounds, including precursors for heterocyclic structures like this compound. nih.govrsc.org Ultrasonic irradiation enhances multicomponent reactions by providing thermal energy, agitation, and activation. nih.gov This method is recognized for its potential to reduce reaction times, often utilize environmentally benign solvents like water, and increase product yields. mdpi.com The intense energy from ultrasonic cavitation can induce faster and more efficient polymerization and chemical synthesis. hielscher.com

The core of sonochemistry lies in acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. rsc.org This process creates localized hot spots with extremely high temperatures and pressures, leading to primary (gas-phase) and secondary (solution-phase) chemical effects that can drive reactions. rsc.org For the synthesis of nanomaterials and other compounds, ultrasound can eliminate the need for toxic solvents and harsh reducing agents. mdpi.com

In the context of synthesizing derivatives from malononitrile, a key starting material for this compound, ultrasound-assisted multicomponent reactions have proven effective. nih.gov For instance, the Strecker synthesis of various α-(arylamino)acetonitrile derivatives has been significantly accelerated using ultrasonic irradiation, demonstrating the technique's ability to enhance reaction rates. beilstein-journals.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones saw excellent yields in just 4–6 minutes under ultrasonic conditions. mdpi.com While direct sonochemical synthesis of this compound is not extensively detailed in the provided results, the successful application of ultrasound in related syntheses involving its precursors and derivatives highlights its potential as a viable and efficient manufacturing methodology. nih.govbeilstein-journals.orgmdpi.com

Table 1: Examples of Ultrasound-Assisted Synthesis

| Product | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-(arylamino)-2-(hetero)arylacetonitriles | (Hetero)aromatic aldimines, TMSCN | PEG-water, Ultrasound | Significantly reduced from 72 hours | Excellent | beilstein-journals.org |

| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ethanol, Acetic acid, Ultrasound | 4–6 minutes | Excellent | mdpi.com |

Flow Chemistry Applications in this compound Production

Flow chemistry, the process of conducting chemical reactions in a continuous stream rather than in a batch reactor, presents numerous advantages for chemical production, including improved safety, better quality control, and enhanced scalability. amt.ukltf-gmbh.comchemicalindustryjournal.co.uk This methodology is particularly well-suited for large-scale manufacturing and has found applications in various sectors, including fine chemical and pharmaceutical production. amt.ukchemicalindustryjournal.co.uk

The synthesis of this compound can be adapted to a continuous flow process. A patented method describes the continuous introduction of malononitrile, triethyl orthoformate, and acetic anhydride into a continuous reactor. google.comwipo.int This approach allows for the continuous discharge of the product, this compound. google.comwipo.int The key benefits of this flow process include a significant reduction in the volume of reactants at any given time, which minimizes safety risks associated with high-temperature reactions. google.com Furthermore, the ability of a continuous reactor to rapidly heat the raw materials to the reaction temperature prevents the decomposition that can occur during the slower heating process of batch reactors, leading to a notable improvement in yield. google.com

Flow chemistry applications are diverse, covering reactions such as hydrogenations, nitrations, and halogenations. amt.uk The principles of flow chemistry enable precise control over reaction parameters like temperature, pressure, and mixing, which leads to faster reactions and cleaner products. amt.ukltf-gmbh.com The scalability from laboratory R&D to full-scale production is also more straightforward with flow chemistry compared to traditional batch methods. chemicalindustryjournal.co.uk

Continuous Synthesis Methods for this compound

Continuous synthesis offers a safer and more efficient alternative to traditional batch production for this compound. google.comwipo.int A specific continuous method involves reacting malononitrile, triethyl orthoformate, and acetic anhydride in continuous reaction equipment. google.comwipo.int The resulting this compound is continuously discharged from the reactor. google.com

This method significantly enhances safety by reducing the amount of material reacting at any one time, thereby minimizing the high-temperature hazardous area. google.com Another major advantage is the rapid heating of reactants to the desired temperature, which prevents the decomposition of raw materials that can occur with prolonged heating in batch processes, ultimately leading to a higher yield. google.com

The molar ratio of the reactants is a critical parameter in this continuous process. The ratio of malononitrile to triethyl orthoformate to acetic anhydride is specified as 1:(0.9-6.0):(2.0-6.0). google.comwipo.int For optimal results, a more specific molar ratio of 1:(1.1-1.5):(2.1-2.5) is suggested. google.com This continuous approach can also be performed under solvent-free conditions, further aligning with the principles of green chemistry. google.com

Table 2: Continuous Synthesis Parameters for this compound

| Reactants | Molar Ratio (General) | Molar Ratio (Preferred) | Key Advantage | Reference |

|---|

Solvent-Free Synthesis Methodologies for this compound

Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of hazardous solvents in chemical processes. rsc.orgcem.comjocpr.compharmafeatures.com This approach not only minimizes waste but can also lead to unique reaction environments and strategies not achievable in solution. rsc.org

The continuous synthesis of this compound can be effectively carried out under solvent-free conditions. google.com In this method, malononitrile, triethyl orthoformate, and acetic anhydride are reacted directly without a solvent. google.com The high safety profile of the continuous reaction setup makes this solvent-free approach feasible. google.com However, if a solvent is desired, the process is compatible with non-toxic solvents. google.com

Mechanochemical methods, such as ball milling, represent another prominent solvent-free technique that uses mechanical energy to initiate reactions. rsc.orgpharmafeatures.com While not explicitly documented for this compound in the provided results, its application in synthesizing other pharmaceutically important molecules highlights its potential. rsc.org Microwave irradiation is another energy source that has been extensively used to facilitate solvent-free reactions, often by adsorbing reactants onto mineral oxides or through neat reaction mixtures. cem.compharmafeatures.com

A reported synthesis of 2-(ethoxymethylene)malononitrile involved heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at 150 °C in a sealed-vessel reactor, which can be considered a solvent-free or neat reaction. mdpi.comresearchgate.net

Catalyst Design and Optimization for Enhanced this compound Synthesis

Catalyst design and optimization are crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. rutgers.edumdpi.com The goal is to develop catalysts that not only increase reaction rates but also operate under milder conditions and can be easily recovered and reused. google.com

For the synthesis of methylene (B1212753) malononitrile compounds, which are structurally related to this compound, a heterogeneous catalyst system using Ru/C has been developed. google.com This catalyst is advantageous because it is inexpensive, readily available, and easily recoverable for reuse, aligning with green chemistry principles. google.com In the broader context of chemical manufacturing, catalysts like Dow's NORMAX™ and METEOR™ EO-RETRO 2000 have been designed to improve selectivity and process efficiency in the production of oxo alcohols and ethylene oxide, respectively. dow.com

The optimization of catalysts involves fine-tuning various parameters such as particle size, shape, and electronic state to enhance their intrinsic reactivity and interaction with support materials. mdpi.com The choice of support material is also critical, as it can influence the dispersion and stability of the active catalytic component. rutgers.edu For instance, hydrotalcite-supported metal species have been used as multifunctional solid catalysts for the one-pot synthesis of α-alkylated nitriles. google.com While specific catalyst design for this compound synthesis is not detailed in the provided search results, the principles of catalyst optimization, such as maximizing active sites and ensuring stability, are universally applicable. rutgers.edudeskera.com

Reaction Yield and Rate Optimization Studies in this compound Production

Optimizing reaction yield and rate is a primary objective in chemical manufacturing to ensure economic viability and process efficiency. deskera.comnih.gov This involves a systematic study of various reaction parameters, including temperature, pressure, reactant concentrations, and catalyst loading. deskera.comlongdom.org

In the synthesis of this compound, a notable yield of 76% was achieved by heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at 150 °C for 20 minutes in a sealed-vessel reactor. mdpi.comresearchgate.net This demonstrates a specific set of conditions that lead to a high product yield.

For continuous production methods, a patent highlights that the yield of this compound is significantly improved compared to traditional batch processes. google.com This improvement is attributed to the rapid heating of raw materials in a continuous reactor, which prevents their decomposition. google.com The optimization of reactant molar ratios is also crucial; a ratio of 1:(1.1–1.5):(2.1–2.5) for malononitrile, triethyl orthoformate, and acetic anhydride is suggested for enhanced performance. google.com

Kinetic studies are essential for understanding the mechanism of a reaction and for optimizing its rate. The kinetics of reactions involving alkoxymethylidene malonates and malononitrile with nucleophiles like hydrazines and anilines have been investigated, providing insights into the reaction mechanism which can be leveraged for optimization. researchgate.net The study of reaction kinetics helps in determining the order of the reaction and calculating thermodynamic parameters, which are crucial for designing an efficient process. edu.krd Design of Experiments (DoE) is a powerful statistical tool used to systematically explore the effects of multiple variables on reaction outcomes, such as yield and purity, to identify optimal conditions. nih.gov

Table 3: Reported Yield for this compound Synthesis

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Malononitrile, Triethoxymethane, Acetic anhydride | 150 °C, 20 min, Sealed-vessel reactor | 76% | mdpi.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethoxymethylenemalononitrile

Fundamental Reaction Pathways Involving Ethoxymethylenemalononitrile

EMMN serves as a key building block in organic synthesis due to its ability to undergo several fundamental types of reactions. The electron-deficient nature of its double bond governs its reactivity, making it a target for a diverse range of reactants.

The core of EMMN's reactivity lies in its reaction with nucleophiles. The presence of two cyano groups polarizes the C=C double bond, making the carbon atom not bearing the ethoxy group highly electrophilic and susceptible to nucleophilic attack. This initial addition is often the first step in more complex transformations, such as the synthesis of heterocyclic compounds.

Nitrogen-based nucleophiles, such as amines, hydrazines, and hydroxylamine (B1172632), readily react with EMMN. For instance, the reaction with primary amines involves the initial addition of the amine to the double bond, which can then be followed by cyclization. chemguide.co.uklibretexts.orgopenstax.org Similarly, hydroxylamine adds to EMMN, which can serve as a pathway to isoxazole (B147169) derivatives. beilstein-journals.org The reaction with hydrazine (B178648) and its derivatives is a classic and widely used method for synthesizing substituted pyrazoles. beilstein-journals.orgnih.govjst.go.jp The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of EMMN, leading to an intermediate that subsequently cyclizes. beilstein-journals.org

| Nucleophile | Reaction Conditions | Product Class | Reference |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Room Temperature, 10 min | 3-Amino-1H-pyrazole-4-carbonitrile | beilstein-journals.org |

| Hydroxylamine | Not specified | Isoxazoles | beilstein-journals.org |

| Amidines (e.g., Guanidine) | Not specified | Pyrimidines | beilstein-journals.org |

| Anilines | Not specified | Quinolines/Quinolones | beilstein-journals.org |

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orgslideshare.net In these reactions, EMMN can act as the 2π-electron component (the "enophile"). The strong electron-withdrawing nature of the two nitrile groups makes EMMN an electron-poor alkene, and therefore a highly reactive dienophile in normal-demand Diels-Alder or [4+2] cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, EMMN would react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. ic.ac.ukyoutube.com

Similarly, EMMN is a suitable partner in 1,3-dipolar cycloadditions, where it can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. fiveable.me The high reactivity of EMMN in these thermally allowed processes is driven by the favorable interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the diene (or dipole) and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of EMMN.

EMMN is a key substrate in various condensation reactions, which typically involve the joining of two molecules with the elimination of a small molecule like water or, in this case, ethanol (B145695). beilstein-journals.org These reactions are fundamental to the synthesis of many heterocyclic systems.

A prominent example is the reaction of EMMN with a binucleophile like hydrazine to form pyrazoles. beilstein-journals.orgyoutube.com This reaction can be viewed as an initial nucleophilic addition followed by an intramolecular condensation/cyclization, where the second nucleophilic center of the hydrazine attacks one of the nitrile groups, leading to the formation of the stable pyrazole (B372694) ring with the elimination of ethanol. Reaction with guanidine (B92328) can similarly lead to substituted pyrimidines. beilstein-journals.orgnih.gov

Furthermore, EMMN can react with active methylene (B1212753) compounds in Knoevenagel-type condensations. scispace.comorganic-chemistry.orgresearchgate.net It can also be a component in multicomponent reactions like the Gewald aminothiophene synthesis, which involves a ketone, an active nitrile compound, and elemental sulfur. researchgate.netwikipedia.orgarkat-usa.org

Elimination reactions are frequently observed in the transformations of EMMN, typically occurring after an initial nucleophilic addition step. libretexts.orgmasterorganicchemistry.com The ethoxy group of EMMN, upon protonation or activation, is an excellent leaving group (ethanol).

The electron-deficient double bond in EMMN makes it a classic Michael acceptor. wikipedia.orgnih.gov In a Michael or conjugate addition reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. nih.gov The resulting intermediate is a resonance-stabilized enolate.

Due to the powerful electron-withdrawing effect of the two cyano groups, EMMN is highly activated towards Michael addition. A wide range of Michael donors, including carbanions derived from malonates, β-ketoesters, and nitroalkanes, as well as certain enamines and organocuprates, are expected to react efficiently with EMMN. This reaction provides a powerful method for carbon-carbon bond formation, extending the carbon skeleton and creating highly functionalized molecules.

Mechanistic Elucidation of this compound Transformations

The transformations of EMMN are generally well-understood through established organic reaction mechanisms. The primary pathway for its reaction with nucleophiles is initiated by the attack on the electron-poor β-carbon (the carbon not bonded to the oxygen).

For reactions leading to heterocycles, such as the synthesis of 3-amino-1H-pyrazole-4-carbonitrile from hydrazine, the mechanism proceeds through several distinct steps. beilstein-journals.org

Nucleophilic Vinylic Substitution : The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of EMMN. This can proceed via an addition-elimination mechanism where an intermediate is formed, followed by the elimination of ethanol. This results in the formation of hydrazonomethylenemalononitrile.

Intramolecular Cyclization : The terminal amino group of the hydrazine moiety then acts as an internal nucleophile, attacking one of the electrophilic nitrile carbons.

Tautomerization : The resulting cyclic intermediate undergoes tautomerization to yield the final, stable aromatic pyrazole ring.

Detailed Reaction Mechanism Investigations

This compound (EMMN) is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the carbon-carbon double bond, which is activated by two electron-withdrawing nitrile groups and an ethoxy group. The reactivity of EMMN is characterized by its susceptibility to nucleophilic attack, making it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. mdpi.com

The primary reaction mechanism involves the nucleophilic substitution of the ethoxy group. This process is typically initiated by the attack of a nucleophile at the β-carbon of the double bond (a Michael-type addition), leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide anion regenerates the double bond, resulting in a substituted methylenemalononitrile derivative. libretexts.org

Alternatively, nucleophilic attack can occur at the carbon of the ethoxy group in a concerted or stepwise fashion, leading directly to substitution. The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

In the context of multicomponent reactions, EMMN is often generated in situ and acts as a key intermediate. mdpi.com For instance, in reactions involving malononitrile (B47326), an orthoformate, and a nucleophile, EMMN is formed first and then undergoes further reaction.

A common reaction pathway for EMMN is its reaction with binucleophiles, which can lead to the formation of various heterocyclic systems. For example, the reaction with hydrazines yields pyrazoles, while reaction with amidines or guanidines can produce pyrimidines. The mechanism in these cases involves an initial nucleophilic attack by one of the nucleophilic centers of the binucleophile, followed by an intramolecular cyclization and elimination of ethanol.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energetics of intermolecular interactions and the stability of intermediates in reactions involving EMMN. These studies help in elucidating the finer details of the reaction mechanisms, including the nature of transition states and the role of non-covalent interactions in directing the reaction pathway. mdpi.com

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative insights into the reactivity of this compound by measuring reaction rates under various conditions. These studies are crucial for understanding the factors that influence the speed of a reaction and for optimizing synthetic procedures.

The rate of reaction of EMMN is significantly influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. The rate law for a reaction involving EMMN can be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.

For a typical nucleophilic substitution reaction of EMMN, the rate is often found to be dependent on the concentrations of both EMMN and the nucleophile, suggesting a bimolecular mechanism (SN2 or Michael-type addition followed by elimination).

Table 1: Hypothetical Kinetic Data for the Reaction of EMMN with a Nucleophile

| Experiment | [EMMN] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

The temperature dependence of the reaction rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. By measuring the rate constant at different temperatures, the activation energy for the reaction can be determined, providing a measure of the energy barrier that must be overcome for the reaction to occur.

While specific kinetic data for many reactions of EMMN are not extensively reported in readily accessible literature, the principles of chemical kinetics can be applied to predict its behavior. For example, the presence of electron-donating groups on the nucleophile would be expected to increase the reaction rate, while sterically hindered nucleophiles would likely react more slowly.

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. Regioselectivity, on the other hand, concerns the preference for reaction at one position over another. Both are critical concepts in understanding the reactions of this compound, particularly when it reacts with complex molecules or in multicomponent systems.

Chemoselectivity:

EMMN itself possesses multiple reactive sites: the electrophilic double bond and the two nitrile groups. In most cases, the double bond is significantly more reactive towards nucleophiles than the nitrile groups. This allows for selective reactions at the double bond while leaving the nitrile groups intact for further transformations.

In reactions with molecules containing multiple nucleophilic sites, the chemoselectivity is determined by the relative nucleophilicity of these sites. For instance, in a molecule containing both an amino group and a hydroxyl group, the more nucleophilic amino group will typically react preferentially with EMMN.

Regioselectivity:

The reactions of EMMN are generally highly regioselective. Nucleophilic attack almost exclusively occurs at the β-carbon of the double bond due to the strong electron-withdrawing effect of the two cyano groups, which polarizes the double bond and makes the β-carbon highly electrophilic.

In cycloaddition reactions, such as [3+2] cycloadditions, the regioselectivity is determined by the electronic and steric properties of both EMMN and the other reactant. Theoretical calculations are often used to predict the most favorable regioisomeric outcome by analyzing the energies of the possible transition states. rsc.orgmdpi.com

Table 2: Regioselectivity in the Reaction of EMMN with an Unsymmetrical Binucleophile

| Nucleophilic Site | Product | Outcome |

| Site A (e.g., -NH₂) | Regioisomer A | Major Product |

| Site B (e.g., -OH) | Regioisomer B | Minor Product |

Stereoselectivity in Reactions Involving this compound

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving this compound, stereoselectivity can arise when new chiral centers are formed.

While EMMN itself is an achiral molecule, it can react with chiral nucleophiles or in the presence of chiral catalysts to produce chiral products with a preference for one enantiomer or diastereomer.

A key example of stereoselectivity can be observed in Michael-type addition reactions to EMMN or its derivatives. The approach of the nucleophile to the planar double bond can occur from two different faces. In an achiral environment, this leads to a racemic mixture of products if a new stereocenter is formed. However, the use of a chiral catalyst or a chiral auxiliary on the nucleophile can create a diastereomeric transition state with a lower energy for one of the approaches, leading to an excess of one enantiomer.

For instance, the 1,4-selective addition of a nucleophile to an alkylidene malonate, a compound structurally related to EMMN, can proceed with high stereoselectivity, leading to the formation of a specific stereoisomer. chemrxiv.orgresearchgate.net This selectivity is often controlled by steric hindrance and the formation of a more stable transition state.

The stereochemical outcome of a reaction can also be influenced by the geometry of the starting materials. For example, if EMMN reacts with a cyclic compound, the stereochemistry of the product will be determined by the facial selectivity of the attack on the double bond.

Solvent Effects on this compound Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions, and those involving this compound are no exception. Solvents can influence reactions by solvating the reactants, intermediates, and transition states to different extents. researchgate.net

The polarity of the solvent is a particularly important factor. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. researchgate.net For the nucleophilic addition to the polarized double bond of EMMN, a polar solvent can facilitate the reaction by stabilizing the developing negative charge on the malononitrile moiety in the transition state.

Table 3: Influence of Solvent Polarity on Reaction Rate (Hypothetical)

| Solvent | Dielectric Constant | Relative Reaction Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 100 |

| Water | 80.1 | 500 |

In some cases, performing reactions in the absence of a solvent (neat conditions) or under mechanochemical conditions can lead to different outcomes and improved efficiency compared to solution-phase reactions. researchgate.net The choice of solvent can also influence the chemoselectivity and regioselectivity of a reaction by differentially solvating the various reactive sites and transition states.

Tandem Reactions Utilizing this compound

Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. This compound is an excellent substrate for tandem reactions due to its multiple reactive sites and its ability to generate reactive intermediates.

A common tandem reaction involving EMMN is a Michael addition followed by an intramolecular cyclization. In this sequence, a nucleophile first adds to the β-carbon of EMMN. The resulting intermediate then undergoes an intramolecular reaction, often a cyclization, to form a cyclic product. This approach allows for the rapid construction of complex heterocyclic systems from simple starting materials. rsc.orgresearchgate.net

For example, a bifunctional molecule containing both a nucleophilic center and another reactive group can react with EMMN in a tandem fashion. The nucleophilic center initiates the Michael addition, and the other functional group then participates in the subsequent cyclization step.

Another type of tandem reaction involves an initial reaction at the double bond of EMMN, followed by a transformation of one or both of the nitrile groups. This allows for the synthesis of highly functionalized molecules in a single pot.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient as they allow for the rapid generation of molecular complexity from simple and readily available starting materials. This compound is a valuable building block in MCRs. mdpi.com

EMMN can participate in various well-known MCRs, such as the Ugi and Passerini reactions, or in novel MCRs designed to synthesize specific classes of compounds. researchgate.netbaranlab.orgorganic-chemistry.org In a typical MCR involving EMMN, it acts as the electrophilic component, reacting with one or more nucleophilic species and another component that may be an aldehyde, ketone, or isocyanide.

For example, a three-component reaction between EMMN, an amine, and a third component can lead to the formation of a diverse range of heterocyclic structures. The reaction is often initiated by the addition of the amine to EMMN, forming an enamine intermediate, which then reacts with the third component.

The utility of EMMN in MCRs stems from its ability to introduce a dicyanomethylene group into the final product, which can be a useful handle for further synthetic manipulations. The efficiency and diversity-oriented nature of MCRs make them a powerful tool in combinatorial chemistry and drug discovery, and EMMN is a key player in this field.

Derivatization Strategies for this compound

This compound (EMM) is a highly versatile and reactive organic compound, widely employed as a key building block in the synthesis of a diverse array of heterocyclic compounds. mdpi.com Its reactivity stems from the presence of multiple functional groups: an electron-poor carbon-carbon double bond, two nitrile groups, and an ethoxy leaving group. This unique combination of features allows for a variety of derivatization strategies, primarily involving reactions with nucleophiles, participation in multicomponent reactions, and cycloaddition reactions.

Nucleophilic Substitution Reactions

The most common derivatization strategy for this compound involves the nucleophilic substitution of the ethoxy group. The electron-withdrawing nature of the two nitrile groups makes the vinylic carbon attached to the ethoxy group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via an addition-elimination mechanism, resulting in the formation of a new C-Nu bond.

A variety of nucleophiles, including amines, hydrazines, hydroxylamines, and active methylene compounds, have been successfully employed in these reactions. For instance, the reaction of EMM with primary and secondary amines leads to the formation of enaminonitriles, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. Similarly, reaction with hydrazines yields pyrazole derivatives, while reaction with hydroxylamine affords isoxazole derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Resulting Derivative Class | Heterocyclic Product (Example) |

| Primary Amines (R-NH₂) | Enaminonitriles | Pyridines, Pyrimidines |

| Hydrazine (N₂H₄) | Hydrazinylmethylenemalononitriles | Pyrazoles |

| Hydroxylamine (NH₂OH) | (Hydroxyamino)methylenemalononitriles | Isoxazoles |

| Active Methylene Compounds | Substituted methylenemalononitriles | Pyridones |

| Thiols (R-SH) | (Alkylthio)methylenemalononitriles | Thiophenes |

These reactions are typically carried out under mild conditions, often at room temperature or with gentle heating, and in a variety of solvents, including ethanol, methanol (B129727), and acetonitrile. The versatility of this approach allows for the introduction of a wide range of functional groups and the construction of complex molecular architectures.

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates a substantial portion of all the reactants. nih.govnih.gov These reactions are highly efficient and atom-economical, making them an attractive strategy in modern organic synthesis.

In the context of EMM, it often acts as a versatile C3 synthon. A common MCR involving EMM is the Gewald reaction, which is a three-component reaction between an α-cyano ketone, sulfur, and an active methylene compound like EMM, leading to the formation of highly substituted 2-aminothiophenes. nih.gov Another important MCR is the synthesis of various pyran-annulated heterocyclic systems. For example, the reaction of EMM with a 1,3-dicarbonyl compound and an aldehyde or ketone in the presence of a suitable catalyst can lead to the formation of dihydropyrans and other related fused heterocyclic systems. nih.gov

Table 2: Selected Multicomponent Reactions Involving this compound

| Reaction Name/Type | Reactants | Resulting Heterocyclic Core |

| Gewald-type Reaction | Aldehyde/Ketone, Malononitrile, Sulfur | 2-Aminothiophene |

| Pyran Annulation | 1,3-Dicarbonyl Compound, Aldehyde/Ketone | Dihydropyran, Pyrano[2,3-d]pyrimidine |

| Pyridine (B92270) Synthesis | Active Methylene Compound, Aldehyde | Dihydropyridine |

The scope of MCRs involving EMM is vast and continues to be an active area of research, providing access to a wide range of biologically active and structurally diverse molecules. academie-sciences.fr

Cycloaddition Reactions

This compound, with its electron-deficient double bond, can participate as a dienophile or a dipolarophile in cycloaddition reactions. fiveable.mewikipedia.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems with high stereocontrol.

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, EMM reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing nitrile groups of EMM activate the double bond, making it a good dienophile for reactions with electron-rich dienes. This strategy has been utilized to synthesize a variety of substituted cyclohexene and dihydropyran derivatives. wikipedia.org

Furthermore, EMM can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. For example, the reaction with azides leads to the formation of triazole derivatives, while the reaction with nitrile oxides yields isoxazolines. These reactions provide a direct and efficient route to these important classes of heterocycles.

Table 3: Cycloaddition Reactions of this compound

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene, Dihydropyran |

| [3+2] Dipolar Cycloaddition | Azide | Triazole |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |

| [2+2] Cycloaddition | Alkene/Alkyne (photochemical) | Cyclobutane |

The derivatization of this compound through these varied strategies highlights its significance as a versatile and valuable building block in synthetic organic chemistry, providing access to a vast and diverse chemical space of heterocyclic compounds.

Applications of Ethoxymethylenemalononitrile in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

Ethoxymethylenemalononitrile is widely recognized as a fundamental intermediate in organic synthesis, prized for its ability to participate in a variety of chemical reactions, including condensation, cyclization, and substitution. guidechem.com This reactivity allows for the construction of diverse molecular frameworks, making it an indispensable tool for chemists in both industrial and academic settings. cymitquimica.comguidechem.com

Application in Pharmaceutical Intermediates Synthesis

The synthesis of pharmaceutical intermediates is a prominent application of EMMN. cymitquimica.comguidechem.comguidechem.com It serves as a starting material or key intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of milrinone (B1677136), a cardiovascular drug. guidechem.comgoogle.comgoogle.com Research has focused on optimizing the reaction conditions for the synthesis of milrinone from EMMN to improve both the yield and purity of the final product. Furthermore, EMMN is utilized in the creation of various heterocyclic compounds that form the core structures of many medicinal agents. tandfonline.com For instance, it is a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown potential as antitumor agents. tandfonline.com The reaction of EMMN with hydrazines can lead to the formation of substituted pyrazoles, some of which have demonstrated anti-inflammatory properties. researchgate.net

Application in Agrochemical Synthesis

In the field of agrochemicals, EMMN is a key building block for the synthesis of pesticides and herbicides. cymitquimica.comguidechem.comnbinno.comopenaccessjournals.com Its reactivity is harnessed to create molecules with desired biological activities for crop protection. scirp.org One significant application is in the synthesis of aryl pyrazole (B372694) insecticides. conicet.gov.ar For example, the reaction of EMMN with various aryl hydrazines produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which have shown insecticidal activity against pests like the tomato leafminer, Tuta absoluta. scirp.orgconicet.gov.ar Research in this area aims to develop new, effective, and potentially more environmentally friendly crop protection agents. scirp.org

Utility for the Introduction of Functional Groups

This compound is a valuable reagent for introducing specific functional groups into organic molecules. sciforum.netsolubilityofthings.com Its structure allows for the introduction of a dicyanovinyl group or a cyanomethyl group through various reactions. nbinno.comsciforum.net The presence of the two nitrile groups and the double bond makes it a highly electrophilic species, readily reacting with nucleophiles. sciforum.net This reactivity is exploited to functionalize a wide range of substrates, leading to the formation of more complex molecules with desired chemical properties. solubilityofthings.com The nitrile groups themselves can be further transformed into other functional groups, such as carboxylic acids or amines, adding to the synthetic versatility of EMMN. chemicalbook.com

Heterocyclic Compound Synthesis via this compound

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and EMMN is a particularly effective reagent in this domain. chemicalbook.comsciforum.netsciforum.net Its ability to react with a wide range of dinucleophiles makes it a go-to starting material for constructing various ring systems, especially those containing nitrogen. chemicalbook.comresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles

EMMN is extensively used in the synthesis of a variety of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and fused heterocyclic systems. chemicalbook.com These compounds are of significant interest due to their prevalence in biologically active molecules.

The reaction of this compound with hydrazines is a well-established and efficient method for the synthesis of pyrazole derivatives. tandfonline.comscirp.orgtandfonline.com This reaction typically proceeds through a Michael-type addition followed by cyclization and elimination of ethanol (B145695), leading to the formation of 5-aminopyrazole-4-carbonitriles. scirp.org The regioselectivity of this reaction is often excellent, providing a single, well-defined product. scirp.org

Microwave-assisted synthesis has been shown to be an effective method for the preparation of substituted pyrazoles from EMMN and phenylhydrazine, offering a rapid and efficient route to these compounds. tandfonline.comtandfonline.com These pyrazoles can then be further modified to create more complex heterocyclic systems, such as pyrazolo[3,4-d]thiopyrimidines. tandfonline.com

The following table summarizes the synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from the reaction of this compound with different aryl hydrazines.

| Aryl Hydrazine (B178648) Reactant | Resulting Pyrazole Product | Solvent | Yield (%) |

| Phenylhydrazine | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| 4-Fluorophenylhydrazine | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| Pentafluorophenylhydrazine | 5-amino-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| 4-(Trifluoromethyl)phenylhydrazine | 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| 4-Methoxyphenylhydrazine | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |

| Data sourced from a study on the synthesis of pyrazoles for crop protection applications. scirp.org |

Pyridines and Related Derivatives

This compound serves as a valuable precursor in the synthesis of substituted pyridines. One notable application involves the reaction of EMMN with enamines. For instance, the reaction of enamines with EMMN can lead to the formation of highly functionalized pyridine (B92270) derivatives through a cascade reaction that includes Michael addition, cyclodehydration, and aromatization.

Research has also demonstrated the synthesis of pyridothienopyrimidine derivatives starting from materials that can be prepared with the involvement of EMMN. For example, the reaction of a suitable precursor with this compound can yield an intermediate which is then further elaborated into complex fused pyridine systems. nih.gov

Quinazolines and Related Derivatives

The synthesis of quinazoline (B50416) derivatives can be achieved using this compound as a key reagent. For example, refluxing 7-hydrazinyl-substituted quinazolines with EMMN in the presence of a catalytic amount of glacial acetic acid has been reported to yield pyrimido[1,2-c]quinazoline derivatives. The reaction proceeds through the initial reaction of the hydrazine moiety with EMMN, followed by cyclization to form the fused pyrimidine (B1678525) ring.

Triazoles and Related Derivatives

This compound is instrumental in the synthesis of various triazole-containing fused heterocyclic systems. For instance, it can be used to prepare pyrazolo[4,3-e] Current time information in Bangalore, IN.rsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives. The synthesis often begins with the reaction of a hydrazide with EMMN to form a pyrazole intermediate, which is then further cyclized. mdpi.com In another example, 4-amino-3-mercapto-(4H)-1,2,4-triazole can be reacted with EMMN as an electrophilic reagent in the synthesis of fused triazole systems. researchgate.net

Benzimidazoles and Related Derivatives

The reaction between o-phenylenediamine (B120857) and this compound provides a direct route to benzimidazole (B57391) derivatives. A simple reaction at room temperature initially forms 2-[(2-aminophenylamino)methylene]malononitrile. researchgate.net Subsequent intramolecular cyclization of this intermediate, which can be promoted by microwave irradiation, leads to the formation of the benzimidazole ring through the elimination of a malononitrile (B47326) molecule. researchgate.net This method offers a high-yield pathway to this important heterocyclic core. researchgate.net Disubstituted o-phenylenediamines can also be generated through reactions with EMMN, which are stable intermediates for further synthetic transformations. researchgate.net

Table 1: Synthesis of Benzimidazole Precursors from o-Phenylenediamine and this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| o-Phenylenediamine | This compound | Room Temperature | 2-[(2-Aminophenylamino)methylene]malononitrile | Not specified | researchgate.net |

| 2-[(2-Aminophenylamino)methylene]malononitrile | - | Microwave | Benzimidazole derivative | Quantitative | researchgate.net |

Pyrazolo[3,4-d]thiopyrimidines

The synthesis of pyrazolo[3,4-d]thiopyrimidines can be achieved through a multi-step process starting with this compound. Initially, substituted pyrazoles are synthesized by reacting EMMN with a hydrazine, such as phenylhydrazine. These pyrazole intermediates are then converted to the final pyrazolo[3,4-d]thiopyrimidine products. This conversion is accomplished by treating the pyrazole with either an arylisothiocyanate or thiourea (B124793), often under microwave irradiation to facilitate the reaction. tandfonline.com

Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]thiopyrimidines

| Pyrazole Intermediate | Reagent | Conditions | Product | Reference |

| Substituted Pyrazole | Arylisothiocyanate | Microwave Irradiation | Pyrazolo[3,4-d]thiopyrimidine | tandfonline.com |

| Substituted Pyrazole | Thiourea | Microwave Irradiation | Pyrazolo[3,4-d]thiopyrimidine | tandfonline.com |

Pyrimidines and Related Derivatives

This compound is a cornerstone in the synthesis of a vast array of pyrimidine and fused pyrimidine derivatives. A common and efficient method involves the condensation of EMMN with amidines or guanidines. rsc.org This reaction typically proceeds via a Michael addition of the amidine or guanidine (B92328) to the activated double bond of EMMN, followed by cyclization, isomerization, and aromatization to yield a 4-aminopyrimidine-5-carbonitrile (B127032) intermediate. rsc.org

This intermediate is a versatile synthon for the construction of more complex fused pyrimidine systems. For example, an N-heterocyclic carbene (NHC)-assisted one-pot reaction has been developed for the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from EMMN, guanidines (or amidines), and ketones or aldehydes. rsc.org This multicomponent reaction showcases the efficiency of using EMMN to build complex heterocyclic scaffolds in a single step. rsc.org

Furthermore, the reaction of 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile, which is synthesized from this compound, with reagents like formamide (B127407), urea, or thiourea leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov

Table 3: Synthesis of Pyrimidine Derivatives from this compound

| Reactants | Conditions | Product Type | Reference |

| This compound, Guanidines/Amidines, Ketones/Aldehydes | N-Heterocyclic Carbene (NHC) catalyst, Ethanol | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | rsc.org |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile, Formamide/Urea/Thiourea | Not specified | Pyrazolo[3,4-d]pyrimidines | nih.gov |

| This compound, Phenylhydrazine, Aldehydes, Alcohols | Sodium Alkoxide | Pyrazolo[3,4-d]pyrimidines | nih.gov |

Synthesis of Oxygen-Containing Heterocycles

This compound is a valuable reagent for the construction of diverse oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds. Its reactivity allows for cyclization reactions with various nucleophiles to form rings incorporating an oxygen atom.

A significant application involves the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]oxazin-4-ones. In a multi-step synthesis, this compound is first reacted with a hydrazine derivative, like 4-hydrazino-8-(trifluoromethyl)quinoline, to form an intermediate 5-aminopyrazole-4-carbonitrile (5). nih.gov This intermediate, possessing both an amino group and a nitrile group, is then hydrolyzed to the corresponding carboxylic acid. Subsequent treatment with acetic anhydride (B1165640) induces an intramolecular cyclization, yielding the 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]pyrazolo[3,4-d]oxazin-4-one (6), an oxygen-containing heterocyclic system. nih.govfluorine1.ru

Another example is the Michael-type addition reaction with hydroxyl-containing compounds. The reaction between this compound and hydroxytropone leads to the formation of a Michael adduct. This is followed by the elimination of ethanol to produce the potassium salt of [(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)methylene]malononitrile, which is a precursor to furanone derivatives. researchgate.net These synthetic strategies highlight the utility of EMMN in creating complex oxygen-containing rings from acyclic or simpler cyclic precursors.

| Reactant with EMMN | Key Intermediate | Final Heterocycle Class | Reference |

|---|---|---|---|

| 4-Hydrazino-8-(trifluoromethyl)quinoline | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]oxazin-4-one | nih.gov |

| Hydroxytropone | Michael Adduct | Cyclohepta[c]furanone precursor | researchgate.net |

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is another area where this compound demonstrates significant utility. These heterocycles are important in medicinal chemistry and materials science. sioc-journal.cnarkat-usa.org The reaction of EMMN with sulfur-based nucleophiles provides a direct route to various sulfur-containing ring systems.

A prominent example is the reaction of this compound with thiourea. nih.govcolab.ws The aminopyrazole intermediates, synthesized from EMMN and hydrazines, can be further reacted with thiourea to afford pyrazolo[3,4-d]pyrimidine-4-thiones. nih.gov In this process, the amino group of the pyrazole and the thiourea molecule engage in a condensation-cyclization reaction, incorporating the sulfur atom into the newly formed heterocyclic ring. This method provides an efficient pathway to thio-analogs of biologically relevant purine (B94841) systems.

Furthermore, reactions with other sulfur nucleophiles, such as mercapto-compounds, can lead to the formation of heterocycles like thiophenes and thiazoles, although these are often part of more complex multi-component reactions. The electrophilic nature of EMMN's double bond readily invites attack from the sulfhydryl group, initiating a sequence of reactions that culminates in a stable sulfur-containing heterocycle.

| Reactant with EMMN or its Derivative | Reaction Type | Final Heterocycle Class | Reference |

|---|---|---|---|

| Thiourea (with aminopyrazole intermediate) | Condensation/Cyclization | Pyrazolo[3,4-d]pyrimidine-4-thione | nih.gov |

This compound in Target-Oriented Synthesis and Lead Compound Optimization

Beyond its role in constructing diverse heterocyclic systems, this compound is a key player in the strategic synthesis of specific molecular targets and in the refinement of potential drug candidates.

Application in Natural Product Synthesis

The total synthesis of natural products is a field that drives the development of new synthetic methodologies. openaccessjournals.comub.edu While this compound may not always be a direct precursor in the linear synthesis of a named natural product, its significance lies in its use for creating complex molecular scaffolds that are integral to many natural product structures. rsc.org Heterocyclic cores such as pyrazoles, pyrimidines, and furans, all accessible from EMMN, are widespread in nature.

Methodologies developed using EMMN to build these cores are often applied in the broader context of natural product synthesis. The ability to quickly assemble functionalized heterocyclic building blocks makes EMMN an enabling tool for synthetic chemists tackling the challenges posed by the structural complexity of natural products.

Synthetic Strategies Towards Novel Compounds

This compound is frequently employed in the development of synthetic strategies aimed at discovering entirely new classes of compounds with potentially useful properties. Its predictable reactivity allows for its use as a reliable synthon in reactions designed to generate novel heterocyclic frameworks.

Several research efforts have focused on reacting EMMN with various bifunctional reagents to create fused and substituted heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines : The reaction of EMMN with hydrazine derivatives is a cornerstone for producing 5-aminopyrazole-4-carbonitriles. ekb.egekb.eg These intermediates are exceptionally versatile and can be cyclized with reagents like formic acid or formamide to yield the pyrazolo[3,4-d]pyrimidine core, which is an isomer of purine and is of great interest in medicinal chemistry. nih.govekb.eg

Pyrazolylcarbonyl-pyrazolotriazinones : In a more complex sequence, 5-aminopyrazole-4-carbonitriles derived from EMMN can undergo diazotization to form pyrazolo[3,4-d] nih.govekb.egekb.egtriazin-4-ones. These can then undergo a thermal rearrangement, leading to novel and complex pyrazolylcarbonyl-pyrazolotriazinones. conicet.gov.ar

These examples show that EMMN is not just a reagent for simple additions but a tool for implementing sophisticated, multi-step strategies toward novel and complex molecular architectures.

| Key Reactant with EMMN | Intermediate | Novel Compound Class Synthesized | Reference |

|---|---|---|---|

| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ekb.eg |

| Various Hydrazines | 5-Amino-1H-pyrazole-4-carbonitriles | Pyrazolo[3,4-d] nih.govekb.egekb.egtriazin-4-ones | conicet.gov.ar |

| 4-Hydrazino-8-(trifluoromethyl)quinoline | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidines | nih.gov |

Role in Lead Compound Optimization for Drug Development

In drug discovery, lead optimization is the critical process of refining a biologically active "hit" or "lead" compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.comupmbiomedicals.com this compound serves as a powerful tool in this process by enabling the systematic modification of lead structures.

Chemists use EMMN to introduce the dicyanovinyl group or to build new heterocyclic rings onto an existing molecular scaffold. This allows for the rapid generation of a library of analogues, which can be tested to establish a structure-activity relationship (SAR). For instance, if a lead compound contains a nucleophilic group (like an amine or thiol), it can be reacted with EMMN to append a highly functionalized side chain. This modification alters the compound's electronic and steric properties, potentially enhancing its binding to a biological target.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, is a clear example of this application. nih.govekb.eg By starting with various hydrazines and using EMMN as a key building block, researchers can create series of related compounds for biological screening, embodying the core principles of lead optimization. colab.wsresearchgate.net The synthesis of fused pyrazoloimidazoles with anti-inflammatory properties further underscores the role of EMMN in generating novel structures for evaluation in drug development programs. researchgate.net

Computational and Theoretical Studies on Ethoxymethylenemalononitrile

Quantum Chemical Calculations of Ethoxymethylenemalononitrile

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of this compound and its derivatives. nih.govwikipedia.orgmdpi.com DFT calculations have been employed to optimize the molecular geometry, analyze non-covalent interactions, and evaluate reaction energetics. mdpi.comresearchgate.net

In a notable study, various DFT functionals were used to model the geometry of this compound monomers and dimers, with the coordinates from X-ray diffraction data serving as the initial input. mdpi.com The selection of an appropriate functional is critical, as many popular hybrid functionals like B3LYP can accurately describe the geometry of a single molecule but are less effective for systems involving non-covalent interactions. mdpi.com To address this, a range of functionals suitable for modeling such interactions were chosen. mdpi.com The nature of the stationary points found during these calculations was confirmed through Hessian analysis, ensuring no imaginary frequencies were present. mdpi.com

Table 1: Functionals Used in DFT Studies of this compound mdpi.com

| Functional | Common Application Area |

|---|---|

| B3LYP | General geometry optimization |

| CAM-B3LYP | Systems with charge-transfer excitations |

| M06-2X | Systems with non-covalent interactions |

| MPWB95 | Kinetics and non-covalent interactions |

| WB97XD | Systems where dispersion forces are important |

| B97-D3 | Similar to WB97XD, includes dispersion corrections |

These theoretical calculations are crucial for interpreting experimental data and predicting the behavior of this compound in various chemical environments.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of a molecule. physchemres.orgekb.egmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgmasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.orgekb.eg

For this compound, an electron-deficient olefin, the distribution and energies of its frontier orbitals govern its reactivity, especially its role as a Michael acceptor in reactions with nucleophiles. The presence of two electron-withdrawing nitrile groups and the ethoxy group significantly influences the electronic distribution and the energy of the LUMO. A low-lying LUMO energy makes the molecule susceptible to nucleophilic attack at the electron-deficient carbon atoms of the C=C double bond. This characteristic is fundamental to its utility as a versatile building block in the synthesis of various heterocyclic compounds. mdpi.comsciforum.net

Non-covalent interactions play a critical role in the crystal packing and supramolecular assembly of this compound. DFT simulations have been specifically conducted to evaluate the energy of these interactions observed in its crystal structure. mdpi.comsciforum.net X-ray diffraction studies revealed that molecules of this compound in the crystal are linked into infinite chains through C-H···N≡C close contacts. mdpi.comsciforum.net

The distance of this intermolecular contact was measured to be 2.494 Å. mdpi.comsciforum.net To quantify the strength of this interaction, DFT calculations were performed. The M06-2X functional, which is well-suited for non-covalent interactions, determined the energy of this bond to be -1.20 kcal/mol. mdpi.comsciforum.net This value signifies a weak attractive force, characteristic of a weak hydrogen bond. mdpi.comsciforum.net The study concluded that the M06-2X functional provided the most accurate geometric and energetic data compared to other tested functionals. mdpi.comsciforum.net While one study abstract mentions N-H···N≡C interactions, the detailed research focuses on the C-H···N≡C contacts originating from the molecule's own structure. sciforum.net

Table 2: Calculated Energy of C-H···N≡C Interaction mdpi.comsciforum.net

| DFT Functional | Calculated Interaction Energy (kcal/mol) | Finding |

|---|

| M06-2X | -1.20 | Considered most accurate, indicating a weak hydrogen bond. mdpi.comsciforum.net |

These findings confirm that weak hydrogen bonds are the primary forces connecting the molecules in the crystalline state. mdpi.comsciforum.net

Molecular Modeling and Dynamics of this compound and its Interactions

Molecular modeling techniques are used to simulate how this compound and, more commonly, its derivatives interact with biological macromolecules. These in silico methods are vital in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com While docking studies on this compound itself are not prominent, numerous studies have been conducted on derivatives synthesized using this compound as a key starting material. This approach leverages the reactive nature of this compound to build more complex molecules, which are then evaluated for their biological activity. researchgate.netwu.ac.thresearchgate.net

For example, a series of benzoxazole (B165842) derivatives synthesized from this compound were subjected to in silico docking studies against human pancreatic α-amylase (PDB ID: 3BAW) to investigate their potential as anti-diabetic agents. wu.ac.th The results of these docking studies helped to understand the binding approach of the ligands to the protein's active site and correlated well with in vitro assay results. wu.ac.th In other research, pyrazolopyrimidine derivatives, which can be synthesized from this compound, were designed and evaluated as potential kinase inhibitors through molecular docking. researchgate.net

These studies demonstrate the importance of this compound as a scaffold for generating ligands for various biological targets. The insights gained from docking guide the rational design of more potent and selective molecules. nih.gov

Following the initial placement of a ligand within a receptor's binding site during a docking simulation, a crucial step is the energy minimization of the resulting complex. nih.gov This process optimizes the geometry of the ligand and the surrounding receptor residues to find the most stable binding pose, which corresponds to a local energy minimum. The final minimized structure is used to calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the receptor. nih.gov

In studies involving derivatives of this compound, this minimization is an integral part of the docking protocol. For instance, in the development of new brassinosteroid analogs, molecular docking results provided binding energy values that ranged from -10.17 to -13.17 kcal/mol. The analog featuring a nitrile group, a key functionality from the malononitrile (B47326) precursor, achieved the best contact with amino acids in the active site. This indicates a stable, low-energy complex. The ultimate goal of this process is to maximize favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimize steric clashes, thereby achieving a high binding affinity. americanpharmaceuticalreview.com The stability and dynamic behavior of these minimized complexes can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion of atoms and molecules over time, providing detailed information on their dynamic behavior. nih.govrsc.org These simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, with forces being determined by molecular mechanics force fields. nih.gov This methodology can reveal conformational changes, ligand binding processes, and the influence of a solvent on molecular behavior. nih.govfrontiersin.org

While MD simulations are a powerful tool for understanding molecular behavior, a review of the scientific literature indicates that specific molecular dynamics simulation studies focusing exclusively on this compound are not prominent. Such studies could, in theory, provide valuable insights into its conformational flexibility, interactions with various solvents at an atomic level, and its dynamic behavior in different chemical environments.

Mechanistic Insights from Theoretical Studies